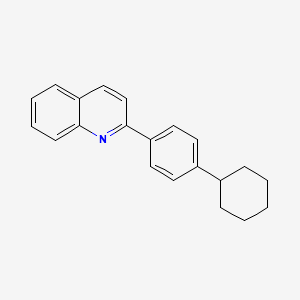

2-(4-Cyclohexylphenyl)quinoline

Description

Contextual Significance of Quinoline (B57606) Heterocycles in Advanced Chemical Research

Quinoline, a bicyclic heterocyclic aromatic compound with the formula C₉H₇N, is a cornerstone of heterocyclic chemistry. nih.govwikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. jddtonline.infonih.gov This structural motif is not merely an academic curiosity; it is a "privileged scaffold" that appears in a vast array of natural products, particularly alkaloids, and serves as a fundamental building block in the development of new therapeutic agents and functional materials. nih.govnih.govrsc.org

The versatility of the quinoline ring system stems from its unique electronic properties and the ability to be functionalized at multiple positions. nih.gov This allows chemists to fine-tune the steric and electronic characteristics of its derivatives, leading to a broad spectrum of biological activities and material properties. nih.gov In medicinal chemistry, quinoline derivatives have been extensively studied and developed as effective agents for a wide range of diseases. jddtonline.infoorientjchem.org They are the basis for well-known drugs, including antimalarials like quinine (B1679958) and chloroquine, antibacterials such as ciprofloxacin, and anticancer agents like camptothecin. nih.govrsc.org The ongoing interest in quinoline-based compounds is driven by the need to overcome drug resistance and to create more potent and selective therapeutic molecules. nih.govthesciencein.org

Beyond medicine, the applications of quinoline derivatives extend into materials science, where their photophysical properties are of particular interest. beilstein-journals.orgtandfonline.com The extended π-system of the quinoline nucleus can give rise to fluorescence and other optical phenomena, making these compounds candidates for use in dyes, sensors, and optoelectronic devices. acs.orgrsc.org The synthesis of quinoline and its derivatives is also a rich area of chemical research, with numerous named reactions developed to construct this important heterocyclic framework, including the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgiipseries.orgpharmaguideline.com

Rationale for Focused Investigation of 2-(4-Cyclohexylphenyl)quinoline as a Key Structural Motif

The specific compound, 2-(4-Cyclohexylphenyl)quinoline, represents a particular class of derivatives known as 2-arylquinolines. researchgate.net This structural arrangement, where a phenyl group is attached at the 2-position of the quinoline core, is significant in medicinal chemistry and materials science. researchgate.netnih.gov The introduction of substituents onto this phenyl ring allows for the systematic modification of the compound's properties.

The focus on the 4-cyclohexylphenyl substituent is deliberate. The cyclohexyl group introduces several key features:

Steric Bulk: The non-planar, bulky cyclohexyl group can influence how the molecule interacts with biological targets, such as enzyme active sites or DNA. nih.gov This can lead to enhanced selectivity and potency.

Lipophilicity: The aliphatic cyclohexyl ring increases the molecule's lipophilicity (its ability to dissolve in fats, oils, and non-polar solvents). This property is crucial for influencing how a potential drug is absorbed, distributed, metabolized, and excreted.

The synthesis of 2-arylquinolines is often achieved through methods like the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or related ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.orgnih.gov Research into 2-phenylquinoline (B181262) derivatives has revealed their potential as inhibitors of tubulin polymerization, a mechanism relevant to cancer therapy, and as broad-spectrum antiviral agents. nih.govacs.orgacs.org Therefore, the investigation of 2-(4-Cyclohexylphenyl)quinoline is driven by the hypothesis that the unique combination of the proven quinoline scaffold, the versatile 2-phenyl linker, and the bulky, lipophilic cyclohexyl group could lead to novel compounds with interesting and potentially useful biological or material properties.

Compound Data

| Identifier | Value |

| Compound Name | 2-(4-Cyclohexylphenyl)quinoline |

| Molecular Formula | C₂₁H₂₁N |

| IUPAC Name | 2-(4-cyclohexylphenyl)quinoline |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyclohexylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-18-8-4-5-9-20(18)22-21/h4-5,8-16H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGOCMKSULBVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 4 Cyclohexylphenyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is a well-studied class of reactions. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, this part of the molecule is deactivated towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring. quimicaorganica.org The specific positions of substitution are governed by the stability of the resulting carbocation intermediates.

For the parent quinoline molecule, electrophilic attack predominantly occurs at the C-5 and C-8 positions, as this allows for the formation of resonance-stabilized intermediates where the aromaticity of the pyridine ring is preserved. quimicaorganica.org In the case of 2-(4-Cyclohexylphenyl)quinoline, the bulky substituent at the 2-position is expected to exert a significant steric influence, potentially favoring substitution at the less hindered C-5 and C-8 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the quinoline core. For quinoline itself, this typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com

Sulfonation: Treatment with fuming sulfuric acid (oleum) leads to the introduction of a sulfonic acid group (-SO3H). The sulfonation of quinoline can yield quinoline-8-sulfonic acid. google.comresearchgate.net

Halogenation: The introduction of a halogen (e.g., Cl, Br) can be achieved using various reagents. For instance, metal-free C5-selective halogenation of quinolines can be performed using N-halosuccinimides in water. rsc.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on the quinoline nucleus. The nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating the entire ring system towards electrophilic attack. quora.comlibretexts.org This deactivation often prevents the reaction from proceeding. quora.com

Table 1: Summary of Electrophilic Aromatic Substitution Reactions on the Quinoline Nucleus

| Reaction | Reagents | Typical Products for Quinoline | Expected Influence of 2-(4-Cyclohexylphenyl) Substituent |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitroquinoline, 8-Nitroquinoline | Steric hindrance may favor substitution at C-5 and C-8. |

| Sulfonation | H₂SO₄, SO₃ | Quinoline-8-sulfonic acid | Steric hindrance may influence regioselectivity. |

| Halogenation | N-halosuccinimides | 5-Haloquinolines | Good yields expected for C-5 halogenation. |

| Friedel-Crafts Alkylation/Acylation | R-X/RCO-X, AlCl₃ | Generally unreactive | Strong deactivation due to catalyst coordination with nitrogen. |

Nucleophilic Substitution Reactions and Preferential Sites (C-2, C-4)

In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes the quinoline nucleus susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. This is because the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. When a good leaving group, such as a halogen, is present at these positions, nucleophilic aromatic substitution (SNAr) occurs readily.

Halogenated quinolines at the C-2 and C-4 positions are highly reactive towards nucleophiles. arsdcollege.ac.in Studies have shown that 4-chloroquinolines are generally more reactive than their 2-chloro counterparts in nucleophilic substitution reactions. The presence of substituents on the quinoline ring can also influence the rate of these reactions. For instance, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) is influenced by both acid and base catalysis, as well as the nature of other substituents on the ring.

Recent research has also demonstrated the possibility of catalyst-free nucleophilic substitution of hydrogen in quinolines. For example, acylethynylpyrroles can react with quinolines at elevated temperatures to yield 2-(E-2-acylethenylpyrrolyl)quinolines, proceeding through a proposed redox ring-opening of an intermediate cycloadduct.

For 2-(4-Cyclohexylphenyl)quinoline, derivatization to include a leaving group at the C-4 position would render it susceptible to a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 2: Nucleophilic Substitution on the Quinoline Nucleus

| Reaction Type | Substrate Requirement | Preferential Sites | Example Nucleophiles |

|---|---|---|---|

| SNAr | Halogen at C-2 or C-4 | C-4 > C-2 | Amines, alkoxides, thiols, azides |

| SNH | Unactivated quinoline | C-2 | Acylethynylpyrroles |

Oxidative Transformations of the Compound

The oxidation of quinoline derivatives can proceed through several pathways, depending on the oxidant and reaction conditions. The nitrogen atom in the quinoline ring can be oxidized to form a quinoline-N-oxide when treated with peracids or hydrogen peroxide. arsdcollege.ac.in This transformation alters the electronic properties of the ring system, making it more susceptible to both electrophilic and nucleophilic attack.

More vigorous oxidation can lead to the cleavage of the rings. For instance, the benzene (B151609) ring of quinoline can be oxidatively cleaved by potassium permanganate (B83412) to yield pyridine-2,3-dicarboxylic acid. The specific outcome of the oxidation of 2-(4-Cyclohexylphenyl)quinoline would depend on the reagents used. Mild oxidation would likely yield the corresponding N-oxide. Stronger oxidizing agents could potentially lead to the degradation of either the quinoline or the cyclohexylphenyl portion of the molecule.

Recent studies have also explored oxidative annulation strategies for the synthesis of substituted quinolines, highlighting the role of oxidation in forming the quinoline core itself.

Reductive Pathways and Product Profiles

The reduction of the quinoline ring system is a common transformation that leads to various hydrogenated derivatives. Catalytic hydrogenation of quinoline, often using catalysts like platinum, palladium, or nickel, can reduce the pyridine ring to yield 1,2,3,4-tetrahydroquinoline. Under more forcing conditions, the benzene ring can also be reduced.

Another important reductive pathway involves the synthesis of quinolone structures. For example, the reductive cyclization of 2'-nitrochalcones, using formic acid as a carbon monoxide surrogate and a palladium catalyst, can produce 2-aryl-4-quinolones in high yields. researchgate.net This methodology is particularly useful for introducing an aryl group at the C-2 position, similar to the structure of 2-(4-Cyclohexylphenyl)quinoline.

For 2-(4-Cyclohexylphenyl)quinoline, catalytic hydrogenation would be expected to selectively reduce the pyridine portion of the quinoline ring, yielding 2-(4-Cyclohexylphenyl)-1,2,3,4-tetrahydroquinoline.

Organometallic Reactions and Ligand Exchange Processes

Organometallic chemistry offers powerful tools for the synthesis and functionalization of quinoline derivatives. Cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are widely used to form carbon-carbon bonds. researchgate.net 2-(4-Cyclohexylphenyl)quinoline can be synthesized, for example, via a Suzuki coupling between a 2-haloquinoline and a (4-cyclohexylphenyl)boronic acid, or vice-versa.

The nitrogen atom of the quinoline ring possesses a lone pair of electrons, allowing it to act as a ligand in organometallic complexes. researchgate.net It can coordinate to various transition metals, and this coordination can influence the reactivity of the quinoline ring. For example, platinum(II) complexes of 2,4-diarylquinolines have been synthesized and their photophysical and electrochemical properties investigated. sigmaaldrich.com These complexes have shown potential applications in the detection of hypochlorite.

Furthermore, organometallic reagents like Grignard reagents and organolithium compounds can add to the quinoline ring. For example, phenyllithium (B1222949) reacts with quinoline to give 2-phenylquinoline (B181262). arsdcollege.ac.in

Interfacial Reactivity and Adsorption Mechanisms (e.g., in Corrosion Inhibition)

Quinoline and its derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders both the anodic and cathodic processes of corrosion.

The adsorption mechanism is complex and can involve both physisorption and chemisorption. Physisorption occurs through electrostatic interactions between the charged metal surface and the protonated quinoline molecule. Chemisorption involves the sharing of electrons between the d-orbitals of the metal and the lone pair of electrons on the nitrogen atom, as well as the π-electrons of the aromatic rings.

For 2-(4-Cyclohexylphenyl)quinoline, the presence of the extensive aromatic system and the nitrogen heteroatom would facilitate strong adsorption onto a metal surface. The large size of the molecule would allow for greater surface coverage, potentially enhancing its corrosion inhibition efficiency. The cyclohexyl group may also contribute to the formation of a more compact and hydrophobic protective layer. Thermodynamic data from studies on similar compounds suggest that the adsorption process is typically spontaneous. dtic.mil The inhibition efficiency of such compounds is often found to increase with their concentration.

Advanced Spectroscopic Characterization Techniques for 2 4 Cyclohexylphenyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the chemical environments of specific nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 2-(4-Cyclohexylphenyl)quinoline, the protons can be categorized into three distinct regions: the quinoline (B57606) ring, the central phenyl ring, and the cyclohexyl group.

The aromatic region of the spectrum is the most complex. The protons on the quinoline ring typically appear at the most downfield shifts (δ 8.2–7.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. For instance, the proton at the C3 position is expected to be a doublet, coupling with the H4 proton, while the H8 proton, situated in a peri position, often shows a downfield shift. Protons on the phenyl ring will also resonate in the aromatic region, typically as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The cyclohexyl group protons produce signals in the aliphatic region of the spectrum (δ 2.6–1.2 ppm). The single methine proton attached directly to the phenyl ring (the benzylic proton) is the most deshielded of this group and is expected to appear as a multiplet around δ 2.5 ppm. The remaining ten protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets at higher fields (further upfield).

Interactive Table: Predicted ¹H NMR Chemical Shifts for 2-(4-Cyclohexylphenyl)quinoline

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Notes |

| Quinoline H-3, H-5, H-6, H-7, H-8 | 8.2 - 7.5 | m (multiplet) | Complex pattern typical of substituted quinolines. H-8 and H-5 are often the most downfield. |

| Quinoline H-4 | 7.8 - 7.7 | d (doublet) | Coupled with H-3. |

| Phenyl H (ortho to quinoline) | 8.2 - 8.0 | d (doublet) | Deshielded by proximity to the quinoline ring. |

| Phenyl H (ortho to cyclohexyl) | 7.4 - 7.3 | d (doublet) | Shielded relative to the other phenyl protons. |

| Cyclohexyl H (benzylic) | 2.6 - 2.4 | m (multiplet) | Single proton attached to the phenyl ring. |

| Cyclohexyl H (aliphatic) | 2.0 - 1.2 | m (multiplet) | Overlapping signals from the remaining 10 protons on the cyclohexyl ring. |

Complementing ¹H NMR, ¹³C NMR spectroscopy detects the carbon nuclei, providing a map of the carbon skeleton. Each chemically non-equivalent carbon atom produces a distinct signal.

For 2-(4-Cyclohexylphenyl)quinoline, the spectrum can be divided into aromatic and aliphatic regions. The aromatic region (δ 158–118 ppm) contains signals for the 15 carbon atoms of the quinoline and phenyl rings. The C2 carbon of the quinoline, bonded to nitrogen, is expected to be the most downfield of the aromatic signals, appearing around δ 157 ppm. nih.gov The other quaternary carbons (those without attached protons) will also show distinct shifts.

The aliphatic region (δ 45–26 ppm) will feature signals from the cyclohexyl ring. The benzylic carbon (C1' of the cyclohexyl group) is the most deshielded in this group, expected around δ 44 ppm. The remaining five carbons of the cyclohexyl ring will appear further upfield. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment of the cyclohexyl carbons.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 2-(4-Cyclohexylphenyl)quinoline

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Notes |

| Quinoline C2 | ~157.0 | Attached to nitrogen, most downfield aromatic signal. |

| Quinoline & Phenyl Quaternary C | 148.5 - 135.0 | Includes C4, C8a, C4', etc. |

| Quinoline & Phenyl CH | 130.0 - 118.0 | Signals for the 11 CH carbons in the aromatic systems. |

| Cyclohexyl C1' (benzylic) | ~44.5 | Most deshielded aliphatic carbon. |

| Cyclohexyl C2', C3', C4' | 35.0 - 26.0 | Aliphatic carbons of the cyclohexyl ring. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The resulting spectrum is a plot of absorbance or transmittance against wavenumber.

For 2-(4-Cyclohexylphenyl)quinoline, the FTIR spectrum is expected to show several key absorption bands that confirm its structure. The presence of both aromatic and aliphatic C-H bonds will be evident. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl group appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). nist.govlibretexts.org The stretching vibrations of the C=C and C=N bonds within the fused aromatic quinoline system are expected in the 1650-1400 cm⁻¹ region. mdpi.com Finally, the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of C-H bending and other skeletal vibrations that are unique to the molecule as a whole. docbrown.info

Interactive Table: Predicted Characteristic FTIR Absorption Bands for 2-(4-Cyclohexylphenyl)quinoline

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline, Phenyl) | Medium to Weak |

| 2950 - 2850 | C-H Stretch | Aliphatic (Cyclohexyl) | Strong |

| 1620 - 1580 | C=N Stretch | Quinoline Ring | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Rings | Medium to Strong |

| 1470 - 1430 | CH₂ Bend (Scissoring) | Cyclohexyl Ring | Medium |

| 850 - 750 | C-H Bend (Out-of-plane) | Aromatic Rings | Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-(4-Cyclohexylphenyl)quinoline, Raman would be effective for observing the C=C stretching modes of the aromatic rings and the C-C skeletal modes of the cyclohexyl group.

Advanced, time-resolved Raman techniques can provide deeper insights into molecular dynamics. Ultrafast impulsive stimulated Raman spectroscopy (ISRS), for example, uses femtosecond laser pulses to generate and track vibrational wave packets in real-time. chemicalbook.compressbooks.pub This method could be applied to 2-(4-Cyclohexylphenyl)quinoline to study how vibrational energy flows through the molecule following electronic excitation. Two-dimensional ISRS (2D-ISRS) can even reveal couplings between different vibrational modes within the molecule, offering a detailed map of its potential energy surface. chemicalbook.com These sophisticated techniques are powerful for understanding the intricate relationship between structure and function in complex molecular systems.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (photoluminescence) spectroscopy, reveals information about the electronic transitions within a molecule. These properties are dictated by the conjugated π-electron system of the quinoline and phenyl rings.

The UV-Visible absorption spectrum of 2-(4-Cyclohexylphenyl)quinoline is expected to show strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the extensive aromatic system. wikipedia.org Based on similar 2-phenylquinoline (B181262) derivatives, absorption maxima are anticipated in the range of 280-350 nm. The exact position and intensity of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.

Many quinoline derivatives are known to be fluorescent, emitting light after being promoted to an excited electronic state. docbrown.info It is likely that 2-(4-Cyclohexylphenyl)quinoline would exhibit fluorescence, potentially in the blue region of the visible spectrum, with an emission maximum shifted to a longer wavelength than its absorption maximum. This difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield of fluorescence, which measures the efficiency of the emission process, is another key parameter that can be determined.

Interactive Table: Predicted Photophysical Properties for 2-(4-Cyclohexylphenyl)quinoline

| Property | Predicted Range | Spectroscopic Technique | Notes |

| Absorption Maximum (λ_abs) | 280 - 350 nm | UV-Visible Spectroscopy | Corresponds to π-π* transitions in the conjugated system. |

| Emission Maximum (λ_em) | 400 - 450 nm | Fluorescence Spectroscopy | Expected to be in the blue region, characteristic of many phenylquinolines. |

| Stokes Shift | 50 - 100 nm | Calculated from λ_abs and λ_em | Energy loss between absorption and emission. |

| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | UV-Visible Spectroscopy | Indicates the strength of light absorption. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. uobabylon.edu.iq For quinoline derivatives, this method provides valuable information about their π-electron systems, conjugation, and aromaticity. uobabylon.edu.iqresearchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure. uobabylon.edu.iq

In the case of quinoline and its derivatives, the UV-Vis spectra are typically characterized by multiple absorption bands. researchgate.netnih.gov These bands are often assigned to π→π* transitions within the aromatic quinoline ring system. ptfarm.pl The position and intensity of these absorption bands can be influenced by the presence of substituents on the quinoline core. For instance, the introduction of a cyclohexylphenyl group at the 2-position can lead to shifts in the absorption maxima compared to the parent quinoline molecule, reflecting the extended conjugation and altered electronic environment.

The choice of solvent can also impact the UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.net Different solvents can stabilize the ground and excited states of the molecule to varying degrees, leading to shifts in the absorption wavelengths. researchgate.net Commonly used solvents for UV-Vis analysis include ethanol, methanol, and hexane, which are transparent in the typical measurement range. uobabylon.edu.iq

Table 1: Representative UV-Vis Absorption Data for Quinoline Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Quinoline | Ethanol | 226, 276, 313 | researchgate.net |

| 2-Hydroxyquinoline | Various | ~270, ~330 | nih.gov |

| 6-Aminoquinoline | Various | 327-340 | researchgate.net |

Note: This table provides representative data for related quinoline structures to illustrate typical absorption ranges. Specific data for 2-(4-Cyclohexylphenyl)quinoline would require direct experimental measurement.

Photoluminescence (PL) and Fluorescence Spectroscopy

Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, is a powerful technique for investigating the emission properties of molecules after they have absorbed light. libretexts.org When a molecule absorbs a photon and reaches an excited electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. libretexts.org The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift.

Quinoline derivatives are known to exhibit fluorescence, often in the blue region of the electromagnetic spectrum. researchgate.net The introduction of different substituents can significantly influence the fluorescence properties, including the emission wavelength, quantum yield (the efficiency of fluorescence), and lifetime of the excited state. For instance, some quinoline derivatives exhibit significant fluorescence activity, making them of interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

The fluorescence of a compound like 2-(4-Cyclohexylphenyl)quinoline would be characterized by its excitation and emission spectra. The excitation spectrum shows the wavelengths of light that are most effective at inducing fluorescence, while the emission spectrum reveals the wavelengths of the emitted light. The intensity and shape of these spectra can be affected by factors such as solvent polarity and the presence of quenching agents. libretexts.org

Analysis of Solvatochromic Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited states of a molecule. researchgate.net By studying the absorption and emission spectra of a compound in a series of solvents with varying polarities, it is possible to gain insights into the change in dipole moment upon electronic excitation. researchgate.netresearchgate.net

For a molecule like 2-(4-Cyclohexylphenyl)quinoline, which possesses both a polar quinoline moiety and a nonpolar cyclohexylphenyl group, solvatochromic studies can reveal important information about its electronic structure and intermolecular interactions with solvent molecules. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. nih.govmdpi.com This is because a more polar solvent will better stabilize the more polar excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission. mdpi.com

Various empirical solvent polarity scales, such as the Kamlet-Taft and Catalán scales, can be used to correlate the observed spectral shifts with solvent properties like acidity, basicity, and dipolarity/polarizability. researchgate.netmdpi.com These correlations can provide a quantitative understanding of the specific and non-specific solute-solvent interactions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. chempap.org In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov This provides a precise measurement of the molecular weight.

For 2-(4-Cyclohexylphenyl)quinoline, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. Techniques like electrospray ionization (ESI) or electron ionization (EI) can be employed. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. nih.gov In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the quinoline, phenyl, and cyclohexyl moieties. For example, the fragmentation of the quinoline ring often involves the loss of HCN. chempap.org Analysis of the fragmentation patterns of phenylquinolines can also provide information about the position of the phenyl group on the quinoline ring. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. pmda.go.jp By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision. researchgate.net

For 2-(4-Cyclohexylphenyl)quinoline, a single-crystal structure would reveal the precise geometry of the molecule, including the planarity of the quinoline ring, the conformation of the cyclohexyl group (e.g., chair conformation), and the dihedral angle between the quinoline and phenyl rings. This information is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking or C-H···π interactions, which govern the crystal packing. chemmethod.com The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined. chemmethod.comresearchgate.net

Table 2: Representative Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁N₃O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Varies |

| b (Å) | Varies |

| c (Å) | Varies |

| α (°) | 90 |

| β (°) | Varies |

| γ (°) | 90 |

| Volume (ų) | Varies |

| Z | 4 |

Source: chemmethod.com Note: This table shows example data for a different quinoline derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Powder X-ray Diffraction for Polymorphism and Phase Characterization

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. rigaku.com The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint of a specific crystalline phase. pmda.go.jpresearchgate.net

PXRD is a key technique for identifying the crystalline form of a substance and for detecting the presence of different crystalline phases, known as polymorphs. rigaku.com Polymorphs are different crystal structures of the same compound, and they can have different physical properties. PXRD is also used to assess the purity of a crystalline sample and to monitor phase transformations that may occur under different conditions, such as changes in temperature or humidity. nih.gov The experimental powder pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm the bulk purity of the material. rigaku.com

Surface-Sensitive Spectroscopic and Imaging Methods for 2-(4-Cyclohexylphenyl)quinoline

The characterization of materials at the surface level is critical for understanding their physical properties and potential applications. For a compound like 2-(4-Cyclohexylphenyl)quinoline, surface-sensitive techniques provide invaluable information regarding its morphology, topography, elemental makeup, and electronic states. These methods are indispensable in fields ranging from materials science to electronics, where surface interactions and structure dictate performance.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at the micro- and nanoscale. It operates by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the sample's atoms produce various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image. The contrast in the image reveals information about the sample's surface topography and composition.

For 2-(4-Cyclohexylphenyl)quinoline, which exists as a solid at room temperature, SEM analysis would typically be performed on a crystalline powder or a thin film deposited on a substrate. The analysis would yield high-resolution images detailing:

Particle Size and Distribution: SEM can determine the average size and the distribution of individual crystallites or particles in a bulk powder sample.

Crystal Habit: The technique can reveal the external shape (habit) of the crystals, indicating whether they are, for example, needle-like (acicular), plate-like, or prismatic. This is influenced by the conditions of crystallization.

Surface Texture: At higher magnifications, SEM can resolve fine details of the surface texture, such as smoothness, porosity, or the presence of any surface defects like cracks or steps.

This morphological information is crucial as it affects the bulk properties of the material, such as its dissolution rate, flowability, and how it interacts with other materials or light.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional topographical images of a sample's surface. nih.gov An AFM works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. mdpi.com As the tip encounters the surface, forces between the tip and the sample (such as van der Waals, electrostatic, or capillary forces) cause the cantilever to deflect. mdpi.com A laser beam reflected off the back of the cantilever measures this deflection, which is then used to generate a precise topographical map of the surface. hkbu.edu.hk

When applied to 2-(4-Cyclohexylphenyl)quinoline, AFM can provide insights that are complementary to SEM, but at a much higher spatial resolution, often down to the atomic level. hkbu.edu.hk Researchers can use AFM to:

Measure Surface Roughness: Quantify the average roughness of a thin film or the surface of a single crystal with sub-nanometer precision.

Visualize Molecular Packing: In highly ordered samples, such as self-assembled monolayers or single crystals, AFM may be able to resolve the arrangement of individual 2-(4-Cyclohexylphenyl)quinoline molecules on the surface.

Identify Surface Defects: Detect atomic-scale defects, such as vacancies, dislocations, or grain boundaries, which can significantly influence the material's electronic and physical properties.

AFM can be operated in various modes, including contact, non-contact, and tapping mode, allowing for the characterization of both hard and soft materials without significant sample damage. nih.gov

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique, often integrated with an SEM, used for the elemental analysis of a sample. wikipedia.org When the electron beam from the SEM strikes the sample, it can excite an electron in an inner atomic shell, ejecting it and creating an electron hole. An electron from a higher-energy outer shell then fills this hole, and the excess energy is released as an X-ray. Each element has a unique atomic structure and therefore emits X-rays at a characteristic set of energies. wikipedia.org The EDS detector measures the energy and intensity of these emitted X-rays to identify the elements present and their relative abundance. govinfo.gov

For a pure sample of 2-(4-Cyclohexylphenyl)quinoline, an EDS analysis would be expected to confirm the presence of Carbon (C) and Nitrogen (N), the constituent elements of the molecule. The technique can provide a quantitative analysis of the elemental composition, which can be compared against the theoretical values calculated from its chemical formula, C₂₁H₂₁N. This serves as a crucial verification of the sample's purity from an elemental standpoint.

Table 1: Expected Elemental Composition of 2-(4-Cyclohexylphenyl)quinoline (C₂₁H₂₁N)

| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass (amu) | Weight Percentage (%) |

| Carbon | C | 12.011 | 21 | 252.231 | 87.77 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 7.37 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.88 |

| Total | 287.406 | 100.00 |

Note: EDS does not typically detect Hydrogen. The analysis would focus on the ratio of Carbon to Nitrogen.

Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique is based on the photoelectric effect, where irradiating a material with high-energy photons causes the emission of electrons (photoelectrons). By measuring the kinetic energy of these photoelectrons, the binding energy of the electrons in their atomic orbitals can be determined.

When analyzing 2-(4-Cyclohexylphenyl)quinoline, two forms of PES are particularly relevant:

X-ray Photoelectron Spectroscopy (XPS): Uses X-rays to probe core-level electrons. XPS provides detailed information on the elemental composition and, more importantly, the chemical environment of the atoms. For instance, the binding energy of the N 1s core level would confirm the presence of nitrogen, and its precise value could distinguish it from other nitrogen-containing species, confirming its place within the quinoline ring system. Similarly, the C 1s spectrum would be complex, with different peaks corresponding to carbon atoms in the cyclohexyl ring (aliphatic), the phenyl ring (aromatic), and the quinoline moiety.

Ultraviolet Photoelectron Spectroscopy (UPS): Uses ultraviolet photons to probe the valence electrons. UPS is used to map the density of states in the valence region, providing insight into the molecular orbitals involved in chemical bonding.

Table 2: Experimental Photoelectron Spectrum Transitions for the Quinoline Anion

| Peak | Electron Binding Energy (eV) | Assignment |

| A | 0.16 ± 0.05 | Adiabatic Electron Affinity (EAa) |

| B | 0.23 ± 0.05 | Vibrational Transition |

| C | 0.33 ± 0.05 | Vibrational Transition |

| D | 0.52 ± 0.05 | Vibrational Transition |

Source: Adapted from a photoelectron spectroscopic study on the quinoline anion. jh.edu

For 2-(4-Cyclohexylphenyl)quinoline, the addition of the bulky, electron-donating cyclohexylphenyl group to the quinoline core would be expected to significantly alter the electronic structure. This would manifest in the photoelectron spectrum as shifts in the binding energies of the core levels (in XPS) and a different valence band structure (in UPS) compared to unsubstituted quinoline.

Theoretical and Computational Chemistry Investigations of 2 4 Cyclohexylphenyl Quinoline

Quantum Chemical Studies on Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal tool for investigating the properties of quinoline (B57606) derivatives due to its balance of computational cost and accuracy. nih.govcore.ac.uk It allows for the determination of kinetic and thermodynamic stability, structural calculations, and the analysis of molecular interactions and electronic properties. nih.gov DFT calculations are foundational in predicting the behavior of molecules like 2-(4-cyclohexylphenyl)quinoline.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as frontier orbitals. libretexts.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally suggests that the molecule can be more easily excited. libretexts.org

For quinoline-based systems, the HOMO-LUMO gap is a subject of significant interest. In conjugated systems like quinolines, the gap tends to decrease as the extent of conjugation increases, which corresponds to longer wavelength absorption in their UV-visible spectra. libretexts.org This principle is fundamental to tuning the electronic and optical properties of such molecules.

Molecular orbital analysis provides a detailed picture of the electron distribution within the molecule. For 2-(4-cyclohexylphenyl)quinoline, the HOMO is typically localized on the electron-rich quinoline ring system, while the LUMO may be distributed across both the quinoline and the phenyl moieties. The precise distribution of these orbitals dictates the nature of electronic transitions and the molecule's behavior in chemical reactions.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Quinolines (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-chloroquinazoline | -7.2 | -1.5 | 5.7 |

| 2-trifluoromethyl-4-chloroquinazoline | -7.8 | -2.2 | 5.6 |

This table presents illustrative data for similar quinoline structures to provide context for the typical energy ranges observed in such systems. The exact values for 2-(4-Cyclohexylphenyl)quinoline would require specific calculations. researchgate.net

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In quinoline derivatives, the nitrogen atom typically introduces a region of negative electrostatic potential, making it a likely site for electrophilic attack. The distribution of electron density across the aromatic rings influences the molecule's reactivity in substitution reactions. ecorfan.org

From the electron density, various reactivity indices can be calculated. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These indices, derived from DFT calculations, provide a quantitative basis for predicting the chemical behavior of 2-(4-cyclohexylphenyl)quinoline. nih.gov

High-Level Ab Initio Methods (e.g., Multi-Reference Configuration Interaction)

For a more rigorous treatment of electron correlation, especially in excited states or systems with complex electronic structures, high-level ab initio methods are employed. utah.edu These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI), provide a more detailed and accurate description of the electronic wave function. researchgate.net While computationally demanding, they are invaluable for benchmarking results from more approximate methods like DFT and for studying photochemical reaction paths. researchgate.netwinterschool.cc For instance, high-level calculations have been crucial in understanding the electron affinities of atoms and the deactivation pathways of excited molecules. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. DFT and other quantum chemical methods can be used to calculate:

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra help in the assignment of experimental vibrational bands. researchgate.netnih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govmdpi.comresearchgate.net

UV-Visible Absorption Spectra: Time-dependent DFT (TD-DFT) is widely used to calculate electronic excitation energies and simulate UV-Vis absorption spectra. core.ac.uknih.gov

The accuracy of these predictions is often enhanced by using appropriate basis sets and considering solvent effects. nih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Quinoline Derivative

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

| ¹H NMR (Ar-H, ppm) | 7.11-8.28 | 7.49-8.33 (GIAO/DFT) |

| ¹³C NMR (C-7, ppm) | 158.1-158.3 | 155.3-158.3 (GIAO/DFT) |

| IR (C=C stretch, cm⁻¹) | 1574-1596 | 1510-1524 (DFT) |

This table showcases the typical agreement between experimental and computationally predicted spectroscopic data for related quinoline structures, highlighting the utility of these theoretical methods. nih.govmdpi.com

Modeling of Photophysical Properties and Excited-State Dynamics

The interaction of 2-(4-cyclohexylphenyl)quinoline with light is governed by its photophysical properties, which can be effectively modeled using computational techniques. These models provide insights into the processes that occur after the molecule absorbs a photon.

The study of excited-state dynamics involves understanding the pathways by which a molecule in an excited electronic state returns to its ground state. nih.gov These pathways can include fluorescence, phosphorescence, internal conversion, and intersystem crossing. For some quinoline derivatives, processes like excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) can also play a significant role. nih.govrsc.org

TD-DFT is a primary computational method for exploring these excited-state phenomena. nih.govnih.gov By calculating potential energy surfaces of the ground and excited states, researchers can identify transition states and conical intersections that govern the deactivation pathways. researchgate.net The inclusion of solvent effects in these models is often crucial for obtaining results that are consistent with experimental observations in solution. nih.gov

The photophysical properties of interest include:

Absorption and Emission Wavelengths: Predicted by the energy difference between the ground and excited states.

Quantum Yields: The efficiency of fluorescence or phosphorescence.

Stokes Shift: The difference in energy between the absorption and emission maxima. nih.gov

Excited-State Lifetimes: The duration for which the molecule remains in the excited state.

Computational modeling of these properties is essential for designing molecules with specific optical characteristics for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of electronically excited states. researchgate.net It provides a cost-effective approach to predict electronic absorption and emission spectra, making it a valuable tool for understanding the photophysics of complex molecules. researchgate.netcecam.org For quinoline derivatives, TD-DFT can elucidate the nature of low-lying electronic transitions, which are typically π→π* in character, involving the delocalized aromatic system.

While specific TD-DFT studies on 2-(4-Cyclohexylphenyl)quinoline are not extensively documented in the provided search results, the principles of the method are well-established. researchgate.netuci.edu Calculations would typically yield vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the molecular orbitals involved in the transition. The accuracy of TD-DFT results can depend on the chosen exchange-correlation functional, and standard functionals may have limitations, particularly in describing charge-transfer and double excitations. uci.eduarxiv.org Environmental effects, such as those from a solvent, can be incorporated using models like the Polarizable Continuum Model (PCM) in conjunction with TD-DFT to provide more realistic predictions of spectroscopic properties. q-chem.com

Table 1: Representative TD-DFT Data for a Generic Aryl-Quinoline System This table is illustrative and shows typical data obtained from a TD-DFT calculation.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S₁ | 3.10 | 0.15 | HOMO → LUMO |

| S₂ | 3.45 | 0.08 | HOMO-1 → LUMO |

| S₃ | 3.80 | 0.25 | HOMO → LUMO+1 |

Characterization of Excited-State Potential Energy Surfaces and Conical Intersections

The behavior of a molecule after absorbing light is governed by its excited-state potential energy surfaces (PESs). rsc.org These surfaces map the energy of the molecule as a function of its geometry in a given electronic state. A critical feature of these surfaces is the conical intersection, a point or seam of degeneracy between two electronic states. wikipedia.org At these points, the Born-Oppenheimer approximation breaks down, facilitating extremely rapid, non-radiative transitions between electronic states, often on a sub-picosecond timescale. wikipedia.orguci.edu

Conical intersections act as molecular "funnels," channeling a molecule from an upper excited state back to the ground state or to a lower-lying excited state. core.ac.uk Their location and topology are therefore essential for understanding photochemical reaction pathways and photostability. wikipedia.orgcore.ac.uk For aromatic systems like quinoline, conical intersections between the first excited singlet state (S₁) and the ground state (S₀) are key to understanding their fluorescence efficiency and photochemical behavior. rsc.org The computational challenge lies in accurately mapping these multi-dimensional surfaces and locating the minimum energy conical intersections (MECIs), which represent the most probable points for non-adiabatic transitions. core.ac.ukbris.ac.uk

Investigation of Radiative and Non-Radiative Decay Pathways

Once a molecule is in an electronic excited state, it can return to the ground state through several competing pathways. These can be broadly classified as radiative (involving the emission of light) or non-radiative (involving the dissipation of energy as heat).

Radiative Decay: This primarily involves fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state). The efficiency of fluorescence is quantified by the fluorescence quantum yield. Computational studies on quinoline and its isomers have explored how molecular structure influences the oscillator strength, which is related to the rate of radiative decay. rsc.org

Non-Radiative Decay: These pathways include internal conversion (IC) and intersystem crossing (ISC). rsc.org

Internal Conversion (IC): A transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process is often mediated by conical intersections. wikipedia.orgrsc.org

Intersystem Crossing (ISC): A transition between states of different spin multiplicity (e.g., S₁ → T₁). This process is facilitated by spin-orbit coupling. Calculations on the quinoline core have identified the minimum energy seam of crossing (MESX) geometries to determine the most likely ISC pathways. rsc.org

Analysis of Vibronic Coupling and Excited-State Relaxation Mechanisms

Vibronic coupling refers to the interaction between electronic transitions and molecular vibrations. nih.gov This coupling is the driving force behind internal conversion and the relaxation of the molecular geometry in the excited state. When a molecule is excited, its equilibrium geometry changes. The molecule then relaxes on the excited-state potential energy surface, dissipating energy through vibrations.

The analysis of vibronic coupling helps to understand the shapes of absorption and emission spectra and the rates of non-radiative transitions. nih.gov In the weak-coupling limit, perturbation theory can be used to analyze the effects of specific vibrational modes on the electronic states. aps.org This allows for a quantitative interpretation of properties like radiative lifetimes and their temperature dependence. The coupling of specific vibrational modes can open up or enhance pathways for relaxation, for example, by providing the necessary distortion to reach a conical intersection.

Advanced Molecular Modeling and Simulation Approaches

Beyond quantum mechanical calculations on static structures, molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules and their interactions with the environment.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

For a molecule like 2-(4-Cyclohexylphenyl)quinoline, which has a flexible cyclohexyl group attached to a rigid aromatic core, MD simulations are ideal for exploring its conformational landscape. nih.gov These simulations can reveal the preferred orientations of the cyclohexyl and phenyl rings relative to the quinoline moiety and the energy barriers between different conformations. biorxiv.org Furthermore, when simulated in a solvent or a biological environment like a lipid bilayer, MD can elucidate key intermolecular interactions, such as hydrogen bonding or hydrophobic packing, which are crucial for understanding its solubility and potential biological activity. nih.govnih.gov

Table 2: Potential Conformational Dihedral Angles in 2-(4-Cyclohexylphenyl)quinoline from MD This table is illustrative, showing the types of data that could be obtained from an MD simulation to describe the molecule's flexibility.

| Dihedral Angle | Description | Typical Range (degrees) |

| τ₁ | Phenyl-Quinoline twist | 20 - 50 |

| τ₂ | Cyclohexyl-Phenyl twist | 30 - 60 |

| τ₃ | Cyclohexyl ring pucker | (Chair/Boat/Twist-Boat) |

Computational Methods for Exploring Structure-Property Relationships

Understanding the relationship between a molecule's structure and its physical, chemical, or biological properties is a central goal in chemistry. rsc.org Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational approaches that aim to establish a mathematical correlation between molecular structure and a specific property or activity. biolmolchem.comliverpool.ac.uk

These models work by first calculating a set of numerical descriptors that encode structural, electronic, or physicochemical features of a molecule. liverpool.ac.uk For a series of related compounds, such as derivatives of 2-arylquinoline, statistical methods or machine learning algorithms are then used to build a model that predicts a property of interest (e.g., fluorescence quantum yield, receptor binding affinity) based on these descriptors. biolmolchem.comrsc.org Studies on quinoline derivatives have successfully used these methods to correlate features like lipophilicity (cLogP) with cytotoxic effects, providing insights that guide the design of new molecules with desired properties. rsc.orgpku.edu.cn

Prediction of Chemical Transformations and Reaction Mechanisms through Computational Pathways

The prediction of chemical transformations and reaction mechanisms for a molecule like 2-(4-Cyclohexylphenyl)quinoline can be approached using computational methods that model the reactivity of its constituent parts: the quinoline ring system, the phenyl ring, and the cyclohexyl group. While specific computational studies on this exact molecule are not prevalent in public literature, its reactivity can be inferred from established principles and computational studies on related quinoline structures.

Computational chemistry allows for the simulation of reaction pathways, calculation of activation energies, and determination of the stability of intermediates and products. Methods such as Density Functional Theory (DFT) are often employed to understand the electronic structure and predict sites susceptible to electrophilic or nucleophilic attack.

The quinoline ring is generally resistant to oxidation, but under vigorous conditions with reagents like alkaline potassium permanganate (B83412), the benzene (B151609) ring portion can be opened while leaving the pyridine (B92270) ring intact. pharmaguideline.com Conversely, catalytic hydrogenation tends to reduce the pyridine ring first, yielding 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Computational models can predict the most likely outcome of such reactions by calculating the energy barriers for different pathways.

Key predictable transformations for 2-(4-Cyclohexylphenyl)quinoline involve electrophilic substitution, oxidation, and reduction. The quinoline nucleus is deactivated towards electrophilic substitution compared to naphthalene, with reactions typically occurring on the benzene ring portion at positions 5 and 8. The attached cyclohexylphenyl group also presents sites for potential reactions.

Below is a table summarizing potential chemical transformations predicted through general computational and theoretical principles applicable to the structure.

| Reaction Type | Reagent/Condition | Predicted Product(s) | Relevant Moiety |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitration primarily at the 5- and 8-positions of the quinoline ring. | Quinoline |

| Electrophilic Sulfonation | H₂SO₄ | Sulfonation primarily at the 8-position of the quinoline ring. | Quinoline |

| Oxidation | Alkaline KMnO₄ | Oxidation of the benzenoid part of the quinoline ring. | Quinoline |

| Reduction | Catalytic Hydrogenation | Reduction of the pyridine part of the quinoline ring to form a tetrahydroquinoline derivative. | Quinoline |

| Oxidation | Various Oxidants | Hydroxylation of the cyclohexyl ring, particularly at the tertiary C-H bond. | Cyclohexyl |

These predictions are based on known reactivity patterns of quinoline and substituted aromatic systems. pharmaguideline.com Specific computational studies, such as those involving Povarov-type reactions or cycloadditions, have been used to synthesize various functionalized quinolines, demonstrating the power of these methods in predicting and achieving desired chemical transformations. researchgate.netrsc.org

Prediction of Potential Metabolic Liabilities and Sites (e.g., SMARTCyp analysis)

The prediction of metabolic liabilities is a critical step in drug discovery, aiming to identify which parts of a molecule are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. In silico tools like SMARTCyp are designed for this purpose. nih.govnih.gov

SMARTCyp predicts sites of metabolism based on a combination of factors, including the reactivity of atoms and their accessibility. nih.gov It analyzes the 2D structure of a molecule to identify atoms prone to CYP-mediated oxidation without the need for complex 3D calculations, making it a rapid and efficient screening tool. nih.govnih.gov The algorithm is particularly well-tuned for predicting metabolism by the CYP3A4 isoform, a major enzyme in human drug metabolism. nih.gov

For 2-(4-Cyclohexylphenyl)quinoline, a SMARTCyp analysis would survey all carbon and nitrogen atoms for their potential as sites of metabolism (SOM). The primary metabolic reactions mediated by CYPs include hydroxylation, N-oxidation, and dealkylation. nih.gov

Based on the structure of 2-(4-Cyclohexylphenyl)quinoline and general principles of drug metabolism, several potential metabolic liabilities can be identified:

Oxidation of the Quinoline Ring: Studies on related quinoline-containing compounds have shown that oxidation on the quinoline ring itself is a common metabolic pathway. nih.gov This can lead to the formation of hydroxylated metabolites.

Oxidation of the Cyclohexyl Ring: Aliphatic rings like cyclohexane (B81311) are susceptible to hydroxylation. The tertiary carbon atom (the point of attachment to the phenyl ring) and the secondary carbons are all potential sites for oxidative attack.

Oxidation of the Phenyl Ring: The phenyl ring can undergo aromatic hydroxylation, although this is often a slower process compared to the oxidation of more activated or accessible sites.

A hypothetical SMARTCyp analysis would rank the potential SOMs. The most likely sites for metabolism on 2-(4-Cyclohexylphenyl)quinoline would be the most activated and sterically accessible positions on the cyclohexyl and quinoline rings. Addressing such metabolic liabilities often involves chemical modification, such as scaffold-hopping or introducing blocking groups to prevent oxidation at the most vulnerable sites. nih.gov

The following table details the potential sites of metabolism on the 2-(4-Cyclohexylphenyl)quinoline molecule as would be predicted by a metabolic simulation tool.

| Potential Site of Metabolism (SOM) | Molecular Moiety | Predicted Metabolic Reaction | Rationale |

| C5, C6, C7, C8 of Quinoline | Quinoline Ring | Aromatic Hydroxylation | Known metabolic pathway for quinoline-based structures. nih.gov |

| C1' of Cyclohexyl Ring (tertiary C-H) | Cyclohexyl Ring | Aliphatic Hydroxylation | Tertiary C-H bonds are often highly susceptible to CYP-mediated oxidation. |

| C2', C3', C4' of Cyclohexyl Ring | Cyclohexyl Ring | Aliphatic Hydroxylation | Secondary C-H bonds are also common sites for metabolic oxidation. |

| C2'', C3'' of Phenyl Ring | Phenyl Ring | Aromatic Hydroxylation | A common but often minor metabolic pathway for aromatic systems. |

| Quinoline Nitrogen | Quinoline Ring | N-oxidation | A potential metabolic pathway for heterocyclic nitrogen atoms. |

Advanced Applications and Emerging Research Directions for 2 4 Cyclohexylphenyl Quinoline Analogues in Material Science

Role as Core Scaffold in Functional Materials Development

The 2-phenylquinoline (B181262) framework serves as a robust and versatile core scaffold for the design and synthesis of novel functional materials. This is largely due to its rigid, planar structure combined with the electronic characteristics of the quinoline (B57606) ring system. The presence of the phenyl group at the 2-position allows for a wide range of functionalization possibilities, enabling the tuning of the molecule's electronic, photophysical, and self-assembly properties.

Research into 2-phenylquinoline and its derivatives has demonstrated their utility as fundamental building blocks in various material science domains. For instance, these compounds have been identified as promising candidates for the development of materials with applications in organic electronics and photonics. The ability to introduce different substituents on both the quinoline and the phenyl rings allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing materials with specific charge-transport or light-emitting properties.

Furthermore, the inherent properties of the 2-phenylquinoline scaffold, such as high thermal stability and resistance to degradation, make it an attractive platform for creating durable and reliable materials for various applications. The adaptability of this core structure allows for the incorporation of various functional groups, leading to the development of materials with tailored properties for specific technological needs.

Exploration in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The search for new NLO materials with large second-order NLO responses has led to the investigation of various organic molecules with donor-π-acceptor (D-π-A) architectures.

While specific NLO data for 2-(4-Cyclohexylphenyl)quinoline is not extensively documented, the broader family of quinoline derivatives has shown significant promise in this area. Theoretical studies, often employing Density Functional Theory (DFT), have been used to predict the NLO properties of newly synthesized quinoline compounds. nih.gov These studies suggest that the quinoline moiety can act as an effective component in NLO chromophores.

The general strategy for designing NLO-active quinoline derivatives involves the introduction of electron-donating and electron-withdrawing groups at different positions of the quinoline ring system to create a molecule with a large dipole moment and hyperpolarizability. The synthesis of various quinoline derivatives, such as those incorporating styryl or chalcone (B49325) moieties, has been pursued to enhance their NLO properties. acs.org For example, the reaction of arylaldehydes with malononitrile (B47326) or ethyl cyanoacetate (B8463686) catalyzed by KF-Al2O3 has been used to synthesize new pyrano[3,2-h]quinoline derivatives that have been studied for their NLO potential. acs.org

| Compound/Derivative Class | Key Findings | Potential NLO Application |

| Pyrano[3,2-h]quinoline derivatives | Synthesized and structurally confirmed by X-ray analysis, showing potential for NLO properties. acs.org | Second-harmonic generation, optical switching. |

| Quinoline-Chalcone Derivatives | Designed and synthesized with the aim of creating novel anticancer agents, but the extended π-conjugation suggests potential for NLO activity. | Frequency conversion, electro-optic modulation. |

| General Quinoline Derivatives (Theoretical Studies) | DFT calculations predict significant first-order hyperpolarizability, indicating their suitability for NLO applications. nih.gov | Development of new NLO materials with tailored properties. |

Investigation as Components in Corrosion Inhibitor Systems

The prevention of metal corrosion is a critical issue in numerous industries. Organic compounds, particularly those containing heteroatoms and π-electrons, have been extensively studied as corrosion inhibitors. Quinoline and its derivatives have emerged as a highly effective class of corrosion inhibitors, primarily for steel in acidic environments. acs.org

The mechanism of corrosion inhibition by quinoline derivatives involves the adsorption of the molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govnih.gov This adsorption is facilitated by the presence of the nitrogen atom in the quinoline ring, which has a lone pair of electrons that can coordinate with the vacant d-orbitals of the metal atoms. Additionally, the high electron density of the aromatic quinoline ring contributes to the adsorption process through π-electron interactions. acs.org

The effectiveness of quinoline-based corrosion inhibitors can be enhanced by the introduction of various substituent groups. For instance, derivatives containing polar functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OMe), and amino (-NH2) have been shown to exhibit improved inhibition efficiency due to their ability to form stable chelating complexes with metal ions on the surface. acs.org The adsorption of these inhibitors on the metal surface has been found to follow the Langmuir adsorption isotherm, and they typically act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. nih.govrsc.org

| Inhibitor | Metal/Medium | Inhibition Efficiency (%) | Key Findings |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel / 1M HCl | 93.4 at 500 ppm | Inhibition efficiency increases with concentration and immersion time up to a certain point. nih.gov |

| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Mild Steel / 1.0 M HCl | Not specified | Acts as a mixed-type inhibitor, forming a protective film through chemical interactions. nih.gov |

| 8-hydroxyquinoline derivatives (8QN1, 8QN2, 8QN3) | Mild Steel / 1M HCl | Up to 90 at 5x10⁻³ M for 8QN3 | Act as mixed-type inhibitors, with efficiency increasing with concentration. nih.gov |

| 2-thioxo-1,2-dihydroquinoline-4-carboxylic acid | Mild Steel / 0.5M H₂SO₄ | Not specified | Acts as a cathodic type inhibitor, with adsorption following the Langmuir isotherm. rsc.org |

Development as Core Structures for Electronic and Optoelectronic Devices

The unique electronic properties of the 2-phenylquinoline scaffold have positioned it as a promising core structure for the development of materials for electronic and optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). In these devices, quinoline derivatives can play a crucial role as either emissive materials or electron-transport materials.

The electron-deficient nature of the nitrogen-containing quinoline ring makes it an excellent candidate for electron-transport layers (ETLs) in OLEDs. An efficient ETL must have high electron mobility and a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate the injection and transport of electrons from the cathode to the emissive layer. The ability to tune the LUMO energy level of 2-phenylquinoline derivatives through chemical modification is a significant advantage in designing efficient ETL materials.

Furthermore, by incorporating specific chromophoric units, 2-phenylquinoline analogues can be designed to function as emitters in OLEDs. The rigid and planar structure of the quinoline core helps to enhance the photoluminescence quantum yield by reducing non-radiative decay pathways. The emission color can be tuned from blue to red by modifying the substituents on the quinoline and phenyl rings, which alters the energy gap between the HOMO and LUMO.

Research on structurally related quinoxaline (B1680401) derivatives has also highlighted their potential as attractive electron-transporting materials, further underscoring the promise of nitrogen-containing heterocyclic scaffolds in organic electronics. researchgate.netnih.govacs.org

| Device Application | Role of 2-Phenylquinoline Analogue | Key Properties and Advantages |

| Organic Light-Emitting Diodes (OLEDs) | Electron-Transport Material (ETM) | High electron mobility, tunable LUMO energy levels for efficient electron injection. |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Material | High photoluminescence quantum yield, tunable emission color through chemical modification. |

| Organic Field-Effect Transistors (OFETs) | n-type Semiconductor | Potential for high electron mobility and good air stability with appropriate design. |

Integration into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions, offers a powerful bottom-up approach to the construction of complex and functional materials. The 2-phenylquinoline scaffold, with its aromatic nature and potential for various intermolecular interactions, is an intriguing building block for the creation of supramolecular architectures and self-assembled systems.

Although quinoline has been considered a less explored motif in supramolecular chemistry compared to other heterocyclic systems, recent studies have begun to unlock its potential. acs.org The quinoline ring can participate in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding (if appropriate functional groups are present), and C–H···π interactions. acs.orgrsc.org These interactions are the driving forces behind the self-assembly of molecules into well-defined, higher-order structures.

For example, research has shown that 8-quinolineboronic acid can self-assemble into a stable dimer in the solid state through the formation of two intermolecular B-N bonds, reinforced by hydrogen bonding and π-π stacking. nih.gov Similarly, styryl quinoline derivatives have been shown to form complex supramolecular structures, such as helices and 3D frameworks, through a combination of C–H···O, O–H···O, C–H···π, and π–π stacking interactions. acs.org The ability to control the self-assembly process by modifying the substituents on the quinoline scaffold opens up possibilities for creating novel materials with tailored properties, such as organogels with stimuli-responsive behavior. nih.govrsc.org

| Quinoline Derivative | Type of Supramolecular Assembly | Driving Non-Covalent Interactions |

| 8-Quinolineboronic acid | Dimer | Intermolecular B-N bonds, hydrogen bonding, π-π stacking. nih.gov |

| 2-Styryl-8-hydroxy quinolines | Helices, 3D frameworks, coordination networks | C–H···O, O–H···O, C–H···π, π–π stacking. acs.org |

| Quinoline-based gelator | Organogel | Hydrogen bonding, van der Waals forces, π-π stacking. nih.govrsc.org |

| Quinoline-containing spiropyrrolizine | Crystal packing | C–H···O, C–H···π, and π···π interactions. acs.org |

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 2-(4-Cyclohexylphenyl)quinoline derivatives?

- Methodological Answer:

- Condensation reactions : Utilize ketones or aldehydes with amines under acidic or basic conditions to form the quinoline core. For example, the Pfitzinger reaction employs isatin derivatives and ketones (e.g., acetophenone) in the presence of KOH, followed by acidification .

- Cyclization strategies : Optimize temperature (e.g., 140°C in microwave-assisted synthesis) and solvent systems (aqueous ethanol) to enhance cyclization efficiency .

- Functional group modifications : Introduce cyclohexylphenyl groups via Suzuki coupling or nucleophilic substitution, ensuring inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing 2-(4-Cyclohexylphenyl)quinoline?

- Methodological Answer: